molecular formula C14H15NO3 B6106438 3-(3,3-dimethyl-2-oxobutylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one

3-(3,3-dimethyl-2-oxobutylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one

Cat. No. B6106438
M. Wt: 245.27 g/mol
InChI Key: MZEDLADTNBYRRS-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,3-dimethyl-2-oxobutylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one, also known as DIMBOA, is a natural compound found in maize plants. It belongs to the group of benzoxazinoids, which are secondary metabolites synthesized by plants for defense against herbivores, pathogens, and abiotic stress. DIMBOA has been the subject of extensive research due to its potential applications in agriculture, medicine, and biotechnology.

Scientific Research Applications

Chemical Synthesis and Reactions

  • Curing Reactions in Polymers

    A study by Hayakawa et al. (2000) investigated the curing reaction of 3-aryl substituted benzoxazine, exploring the reaction pathways and intermediate products formed in these processes, indicative of its utility in polymer chemistry (Hayakawa et al., 2000).

  • Structural Analysis and Synthesis

    Research by Ye et al. (2015) focused on synthesizing novel cis-N-acyl-2,3-dimethyl-3,4-2H-1,4-benzoxazine derivatives and determining their configuration using X-ray crystallography. This emphasizes the compound's relevance in structural chemistry and synthesis (Ye et al., 2015).

  • Reaction with Carboxylic Acids and Phenols

    Dunkers and Ishida (1999) studied the reaction of 3,4-dihydro-3,6-dimethyl-2H-1,3-benzoxazine with strong and weak carboxylic acids and phenols, exploring its reactivity and potential as a catalyst in various chemical reactions (Dunkers & Ishida, 1999).

Biological and Pharmaceutical Research

  • Antioxidant and Antihypoxant Activity: Zykova and Karmanova (2015) proposed a method for synthesizing biologically active 3-(2-oxoalkylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-ones, establishing their antioxidant, antiradical, and antihypoxant activities, which opens avenues in pharmaceutical research (Zykova & Karmanova, 2015).

Material Science and Chemistry

  • Suzuki-Miyaura Cross-Coupling Reactions: Yu et al. (2013) synthesized a library of 3,4-dihydro-3-oxo-2H-1,4-benzoxazines and demonstrated their application in Suzuki-Miyaura cross-coupling reactions, showcasing the compound's utility in advanced material synthesis and chemical transformations (Yu et al., 2013).

Additional Applications and Studies

  • Catalytic Mechanisms in Polymerization

    Li et al. (2014) analyzed the catalytic mechanism of benzoxazine in the polymerization of cyanate ester, contributing to the understanding of its role in industrial polymer synthesis (Li et al., 2014).

  • Vibrational Spectroscopy Studies

    Dunkers and Ishida (1995) assigned fundamental vibrational frequencies of various 3-alkyl-3,4-dihydro-6-methyl-2H-1,3-benzoxazines, highlighting its application in spectroscopy and molecular structure analysis (Dunkers & Ishida, 1995).

properties

IUPAC Name

3-[(Z)-2-hydroxy-3,3-dimethylbut-1-enyl]-1,4-benzoxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-14(2,3)12(16)8-10-13(17)18-11-7-5-4-6-9(11)15-10/h4-8,16H,1-3H3/b12-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZEDLADTNBYRRS-WQLSENKSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=CC1=NC2=CC=CC=C2OC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)/C(=C/C1=NC2=CC=CC=C2OC1=O)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24786543
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,3-dimethyl-2-oxobutylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one
Reactant of Route 2
3-(3,3-dimethyl-2-oxobutylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one
Reactant of Route 3
3-(3,3-dimethyl-2-oxobutylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one
Reactant of Route 4
3-(3,3-dimethyl-2-oxobutylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one
Reactant of Route 5
3-(3,3-dimethyl-2-oxobutylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one
Reactant of Route 6
3-(3,3-dimethyl-2-oxobutylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.